Methyl 2,5-dimethyloxolane-3-carboxylate

描述

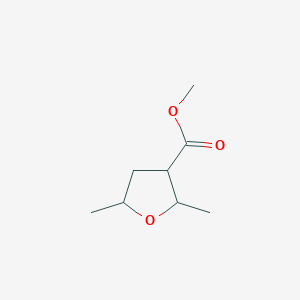

Methyl 2,5-dimethyloxolane-3-carboxylate is an organic compound with the molecular formula C8H14O3. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is characterized by the presence of two methyl groups at positions 2 and 5 of the oxolane ring and a carboxylate ester group at position 3. This compound is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethyloxolane-3-carboxylate typically involves the reaction of 2,5-dimethyloxolane with a suitable esterifying agent. One common method is the esterification of 2,5-dimethyloxolane-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity product.

化学反应分析

Types of Reactions

Methyl 2,5-dimethyloxolane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Oxolane derivatives with ketone or aldehyde functional groups.

Reduction: Alcohol derivatives of oxolane.

Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Methyl 2,5-dimethyloxolane-3-carboxylate serves as an important building block in organic synthesis. It is utilized in the preparation of complex organic molecules and can act as a reagent in various chemical reactions. Its reactivity is primarily due to the ester functional group, which can participate in nucleophilic acyl substitution reactions .

Biological Studies

Research has indicated potential biological activities associated with this compound. Investigations into its interactions with biomolecules are ongoing, aiming to elucidate its role in biological systems and its potential therapeutic applications . For instance, studies have explored its use in drug development and as a precursor for biologically active compounds.

Industrial Applications

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its properties make it suitable for various applications within agrochemicals and fine chemicals .

Case Study 1: Synthesis of Bioactive Compounds

A recent study demonstrated the use of this compound as a precursor for synthesizing bioactive compounds through multi-step synthetic pathways. The compound's ability to undergo various transformations facilitated the development of new pharmacologically relevant molecules .

Case Study 2: Environmental Chemistry

Another investigation focused on the environmental impact of using this compound as a solvent in chemical reactions. The study highlighted its potential as a greener alternative to traditional solvents due to its biodegradability and lower toxicity profile compared to fossil-based solvents .

作用机制

The mechanism of action of methyl 2,5-dimethyloxolane-3-carboxylate depends on the specific chemical reactions it undergoes. In general, the ester group can participate in nucleophilic acyl substitution reactions, where the ester carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse to form the final product, with the departure of the leaving group.

相似化合物的比较

Methyl 2,5-dimethyloxolane-3-carboxylate can be compared with other oxolane derivatives:

This compound: Contains two methyl groups and an ester group.

2,5-Dimethyloxolane: Lacks the ester group, making it less reactive in esterification reactions.

Methyl 2-methyloxolane-3-carboxylate: Contains only one methyl group, leading to different steric and electronic properties.

生物活性

Methyl 2,5-dimethyloxolane-3-carboxylate is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article examines its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₇H₁₂O₄

- Molecular Weight : 160.17 g/mol

The compound features a dioxolane ring structure that contributes to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Dioxolane Ring : This can be achieved through the reaction of suitable aldehydes or ketones with diols in the presence of acid catalysts.

- Carboxylation : The introduction of a carboxylate group can be accomplished using carbon dioxide in the presence of a base or through other carboxylation methods.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related dioxolane derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These findings suggest that this compound may possess similar properties.

Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes. For example, dioxolane derivatives have been studied for their ability to inhibit epoxide hydrolases, which are involved in the metabolism of fatty acids and xenobiotics . This inhibition can lead to alterations in metabolic pathways, potentially affecting inflammation and pain responses.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that certain dioxolane derivatives can inhibit the growth of cancer cell lines, such as CCRF-CEM leukemia cells. Compounds with similar structures were tested for cytotoxicity, revealing IC50 values indicating effective inhibition at micromolar concentrations .

- Solvent Applications : this compound has been explored as a bio-based solvent alternative due to its favorable properties such as low toxicity and biodegradability. Research on bio-based solvents highlights their potential in reducing environmental impact while maintaining performance .

Research Findings

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2,5-dimethyloxolane-3-carboxylate, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves cyclization and esterification steps. For example, analogous oxolane derivatives are synthesized via multi-step reactions, where temperature, solvent polarity, and catalyst selection critically influence yield and purity. Cyclization of precursor diols or keto-esters under acidic or basic conditions is a common approach, followed by esterification with methanol . Optimization of reaction time and stoichiometry (e.g., molar ratios of reagents) is essential to minimize side products.

Q. Which analytical techniques are most effective for confirming the structural identity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the oxolane ring structure and substituent positions. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the ester carbonyl. Cross-referencing experimental data with PubChem entries (e.g., InChI Key, molecular formula) ensures accuracy . High-resolution mass spectrometry (HRMS) is recommended for resolving ambiguities in molecular ion peaks.

Q. How should researchers design experiments to assess the compound’s stability under different storage conditions?

- Methodological Answer : Accelerated stability studies under varying pH (e.g., 2–12), temperatures (4°C, 25°C, 40°C), and humidity levels can predict degradation pathways. Use HPLC or LC-MS to monitor purity over time. For example, ester hydrolysis under alkaline conditions may require buffered solutions to isolate degradation products .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

- Methodological Answer : Discrepancies may arise from conformational flexibility or impurities. Employ 2D NMR techniques (COSY, HSQC) to assign signals unambiguously. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations). If impurities are suspected, purify via preparative HPLC or recrystallization and reanalyze .

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s stereochemical complexity?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) can enhance stereoselectivity. Use chiral HPLC columns to assess enantiomeric excess (EE). Dynamic kinetic resolution during cyclization may improve selectivity, as seen in related oxolane systems .

Q. How does the steric hindrance of the 2,5-dimethyl groups influence reactivity in derivatization reactions?

- Methodological Answer : The methyl groups restrict access to the oxolane ring’s 3-carboxylate, limiting nucleophilic attack. Computational modeling (e.g., molecular docking) can predict steric effects on reaction pathways. Experimentally, compare reaction rates with less-hindered analogs (e.g., unsubstituted oxolanes) to quantify steric contributions .

Q. What computational tools are recommended to predict the compound’s bioactive conformations in drug discovery?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian) model low-energy conformations. Docking studies using AutoDock Vina or Schrödinger Suite can predict binding affinities to target proteins. Validate predictions with SAR studies on synthesized derivatives .

Q. Data Interpretation and Conflict Resolution

Q. How should researchers address inconsistencies between theoretical and experimental melting points?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs. Recrystallize the compound using solvents of varying polarity (e.g., ethanol vs. hexane) and re-measure melting points. Cross-check purity via elemental analysis .

Q. What protocols validate the compound’s role as a building block in multi-step syntheses?

属性

IUPAC Name |

methyl 2,5-dimethyloxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-4-7(6(2)11-5)8(9)10-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEQUHVAEQPJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(O1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548863 | |

| Record name | Methyl 2,5-dimethyloxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107187-22-4 | |

| Record name | Methyl 2,5-dimethyloxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。